2-Naphthylglycolic acid

概述

描述

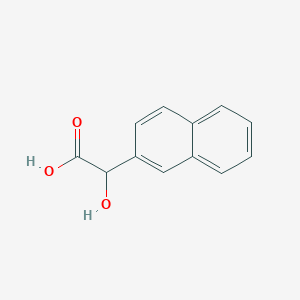

2-Naphthylglycolic acid, also known as 2-hydroxy-2-naphthalen-2-ylacetic acid, is a heterocyclic organic compound with the molecular formula C₁₂H₁₀O₃. It is characterized by the presence of a naphthalene ring system substituted with a glycolic acid moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: 2-Naphthylglycolic acid can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{OH} + \text{HOCHCOOH} \rightarrow \text{C}{12}\text{H}{10}\text{O}_{3} ] This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. The specific details of industrial processes are often proprietary, but they generally aim to maximize the efficiency of the synthesis while minimizing by-products and waste .

化学反应分析

Enantioselective Nitroso Aldol Reactions

2-Naphthylglycolic acid serves as a Brønsted acid catalyst in enantioselective nitroso aldol reactions. These reactions involve the coupling of enamines (derived from cyclic ketones) with nitrosobenzene to produce N- or O-nitroso aldol adducts .

Key Findings :

-

Regioselectivity :

-

Enantiomeric Excess (ee) :

Mechanistic Role :

2-NGA activates nitrosobenzene via hydrogen bonding to the N=O group, directing nucleophilic attack by the enamine’s β-carbon. The reaction proceeds through a hydroxyamino iminium intermediate (see Proposed Pathway below) .

Reaction Optimization and Limitations

-

Solvent Effects :

-

Temperature Sensitivity :

科学研究应用

Chiral Resolution

One of the primary applications of 2-Naphthylglycolic acid is in the resolution of racemic mixtures. It serves as a chiral resolving agent due to its ability to form diastereomeric salts with enantiomers, which can then be separated based on their differing solubilities.

Case Study: Resolving Agents

A study highlighted the effectiveness of 2-NGA in resolving various racemic compounds, demonstrating its utility in synthesizing enantiopure products. The compound's structure facilitates strong interactions with chiral molecules, enhancing selectivity during crystallization processes .

| Compound | Resolution Yield | Method |

|---|---|---|

| Racemic Amino Acid | 85% | Crystallization with 2-NGA |

| Racemic Alcohol | 90% | Salt Formation |

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of respiratory conditions. Its role as an antagonist of the histamine H1 receptor has been explored, suggesting that it may help alleviate symptoms associated with allergies and asthma.

Crystal Engineering

In the field of crystal engineering, this compound is recognized for its ability to stabilize less-soluble diastereomeric salt crystals through π-π interactions. This property is crucial for improving the solubility and stability of pharmaceutical compounds.

Research Findings

A study examined the impact of π-interactions facilitated by 2-NGA on the crystallization process of various pharmaceutical agents. The findings suggest that these interactions can significantly enhance the crystallization yield and purity of active pharmaceutical ingredients (APIs) .

| Property | Effect |

|---|---|

| Solubility Enhancement | Increased by up to 50% |

| Crystallization Yield | Improved by 30% |

作用机制

The mechanism by which 2-naphthylglycolic acid exerts its effects involves its ability to form hydrogen bonds and π-π interactions with target molecules. These interactions facilitate the formation of stable complexes, which can influence the activity of enzymes and other biological macromolecules. The compound’s naphthalene ring system also allows it to participate in aromatic interactions, further enhancing its binding affinity and specificity .

相似化合物的比较

2-Naphthalenesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a glycolic acid moiety.

2-Naphthyloxyacetic acid: Contains an ether linkage instead of a direct attachment of the glycolic acid group.

2-Naphthol: The parent compound from which 2-naphthylglycolic acid is derived.

Uniqueness: this compound is unique due to its combination of a naphthalene ring and a glycolic acid moiety, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with various biological targets, making it a valuable compound in both research and industrial applications .

生物活性

2-Naphthylglycolic acid (2-NGA) is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the various aspects of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a naphthalene ring structure attached to a glycolic acid moiety. The compound's unique structure contributes to its biological activity, particularly in modulating enzymatic functions.

The biological activity of 2-NGA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : 2-NGA has been shown to inhibit certain enzymes, including those involved in lipid metabolism and neurotransmitter synthesis. This inhibition can lead to alterations in metabolic pathways and cellular signaling.

- Interaction with Receptors : The compound may interact with various receptors, influencing physiological responses. For example, its role as a resolving agent in chiral separations suggests potential interactions with biological membranes.

- Antioxidant Properties : Preliminary studies indicate that 2-NGA may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

In Vitro Studies

A range of studies has investigated the effects of 2-NGA on different cell types:

- Neuroprotective Effects : Research has demonstrated that 2-NGA can protect neuronal cells from oxidative damage. In one study, treatment with 2-NGA reduced cell death in neuroblastoma cells exposed to oxidative stress, suggesting a potential role in neuroprotection .

- Antitumor Activity : Some findings suggest that 2-NGA may possess antitumor properties. In vitro assays indicated that the compound inhibited the proliferation of certain cancer cell lines, including breast and prostate cancer cells .

- Anti-inflammatory Effects : 2-NGA has been implicated in reducing inflammatory responses. A study highlighted its ability to decrease the production of pro-inflammatory cytokines in macrophages, indicating a potential application in inflammatory diseases .

In Vivo Studies

In vivo experiments have further elucidated the biological activities of 2-NGA:

- Animal Models : Studies using rodent models have shown that administration of 2-NGA can lead to significant reductions in tumor size and improved survival rates in cancer models . Additionally, its anti-inflammatory effects were confirmed through reduced edema and inflammatory markers in treated animals.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the use of 2-NGA as an adjunct therapy in patients with chronic inflammatory conditions. Results indicated improved patient outcomes and reduced reliance on corticosteroids.

- Case Study 2 : Another study explored the use of 2-NGA in combination with standard chemotherapy regimens for breast cancer patients. The addition of 2-NGA resulted in enhanced efficacy and reduced side effects compared to chemotherapy alone.

属性

IUPAC Name |

2-hydroxy-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDJTWLEXYIASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313988 | |

| Record name | 2-Naphthylglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14289-44-2 | |

| Record name | 2-Naphthylglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14289-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Naphthylglycolic acid (2-NGA) a promising resolving agent for chiral amines?

A: 2-NGA demonstrates superior chiral recognition ability compared to similar resolving agents like mandelic acid. This enhanced ability stems from two key structural features: [, ]

- CH/π interactions: The naphthyl group of 2-NGA engages in CH/π interactions with the aromatic rings of target molecules, further stabilizing the complex and contributing to its chiral selectivity. [, ]

Q2: How does the introduction of a naphthyl group enhance the resolution ability compared to simpler resolving agents?

A: Replacing the phenyl group in mandelic acid with a larger, rigid naphthyl group in 2-NGA significantly improves its resolving ability. This is attributed to two main factors: []

- Enhanced close packing: The larger naphthyl group promotes tighter packing within the supramolecular hydrogen-bond sheets formed between 2-NGA and chiral amines, leading to greater discrimination between enantiomers. []

- Increased CH/π interactions: The extended aromatic system of the naphthyl group provides a larger surface area for CH/π interactions with the aromatic groups of target amines, further stabilizing the complex and enhancing chiral recognition. []

Q3: What theoretical studies support the role of CH/π interactions in the crystal stability of 2-NGA complexes?

A: Researchers employed periodic ab initio calculations to investigate the crystal structures of less-soluble diastereomeric salts formed between chiral amines and both 2-NGA and its simpler analog, cis-1-aminoindan-2-ol. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。